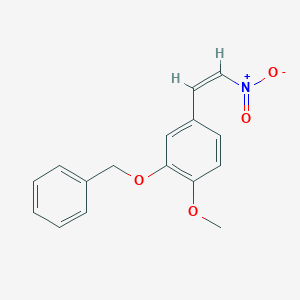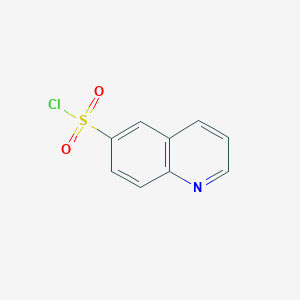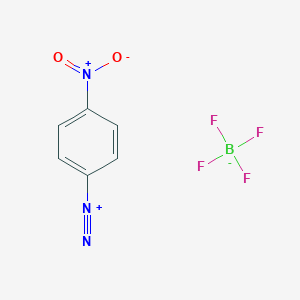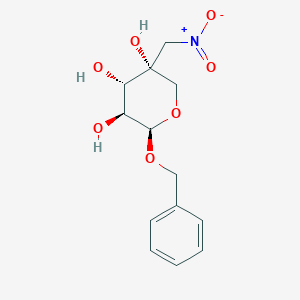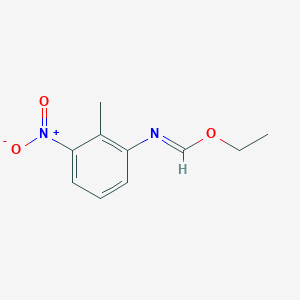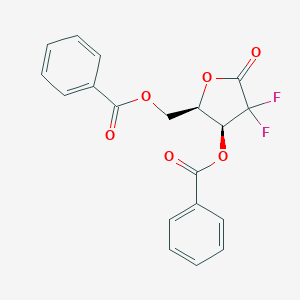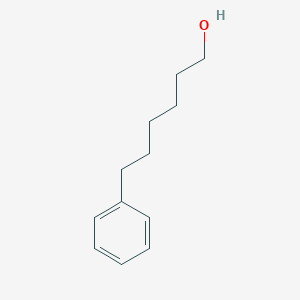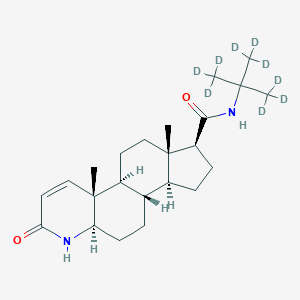
Finasteride-d9
Descripción general
Descripción
Finasteride-d9 is a deuterated analogue of finasteride . Finasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) and male pattern hair loss in adult males by inhibiting Type II 5-alpha reductase . This enzyme changes testosterone to another hormone that causes the prostate to grow .
Synthesis Analysis
Finasteride-d9 is synthesized as an internal standard for the quantification of finasteride . It is a 4-azasteroid competitive inhibitor of 5α-reductase type II and a derivative of testosterone . It is 100-fold selective for 5α-reductase type II over type I .Molecular Structure Analysis
The morphological structure of Finasteride is converted into an amorphous or a molecular solution state and loses its original crystallographic structure when combined with dispersion carriers . The molecular formula of Finasteride-d9 is C23H27D9N2O2 .Chemical Reactions Analysis
Stability studies of finasteride were conducted to evaluate the decomposition of the drug under forced degradation conditions . The alkaline degradation kinetics of the drug were also evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material .Physical And Chemical Properties Analysis
Finasteride-d9 has a molecular weight of 381.6 g/mol . It is a solid substance and is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Antioxidant and Antiproliferative Activity Against Glioblastoma Cells
Finasteride has been tested for its potential as an anti-glioblastoma drug . It has been shown to inhibit the maintenance of glioma stem-like cells and repress the proliferation of glioblastoma . Mechanistically, finasteride lowers intracellular ROS level by upregulating antioxidant genes, which contributes to inefficient β-catenin accumulation .
Treatment of Benign Prostate Hyperplasia
Finasteride is an FDA-approved medication for the treatment of benign prostate hyperplasia . It is known to pass through the blood–brain barrier and possess antiproliferative activity of prostate epithelial cells .
Treatment of Androgenic Alopecia
Finasteride is also used for the treatment of androgenic alopecia . It has been shown to have long-term efficacy and safety in treating this condition .
Inhibition of Tumor-Derived Prostaglandin-E2
Finasteride has been shown to inhibit tumor-derived prostaglandin-e2, which blocks the induction of myeloid-derived suppressor cells and recovers natural killer cell activity .
Risk Reduction for Gastrointestinal Cancers
Research has indicated that the use of 5-alpha reductase inhibitors like finasteride may reduce the risk of gastrointestinal cancers in men with benign prostatic hyperplasia .
Impact on the Development of Bladder Cancer
Long-term impact of 5-alpha reductase inhibitors like finasteride on the development of bladder cancer has been studied . The results suggest a potential role of these inhibitors in bladder cancer prevention and treatment .
Mecanismo De Acción
Target of Action
Finasteride-d9, like its non-deuterated counterpart Finasteride, primarily targets the Type II 5-alpha reductase . This enzyme is an intracellular protein that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a specific steroid that stimulates prostate transitional zone growth .
Biochemical Pathways
The inhibition of 5-alpha reductase by Finasteride-d9 leads to a decrease in the conversion of testosterone to DHT . This results in a significant reduction in the levels of DHT, both in the plasma and prostate tissue . As DHT is the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, its reduction leads to a decrease in the symptoms associated with these conditions .
Pharmacokinetics
Finasteride-d9 is well absorbed after oral administration . While the rate of absorption may be slowed postprandially, the presence of food has no effect on the total bioavailability . The compound undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 4.7 to 7.1 hours; but despite this, slow accumulation occurs with multiple doses .
Result of Action
The inhibition of 5-alpha reductase by Finasteride-d9 leads to a decrease in the levels of DHT. This results in the slowing down or stopping of hair loss, and in many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . In the case of benign prostatic hyperplasia (BPH), a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with BPH .
Action Environment
The action of Finasteride-d9 is very specific to the inhibition of 5-alpha reductase . Since only the prostate gland, the scalp, and the genital skin contain high concentrations of this enzyme, few adverse reactions will be seen in other organ systems
Safety and Hazards
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-BSRKVXQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Finasteride-d9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





